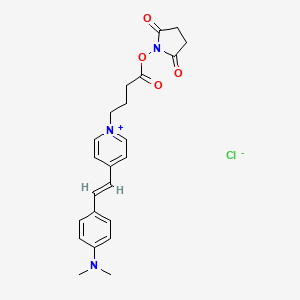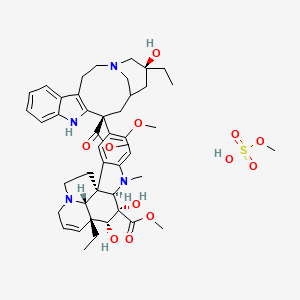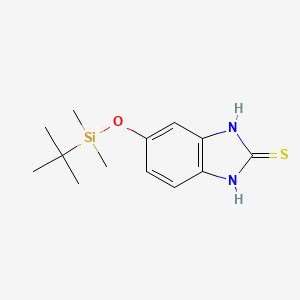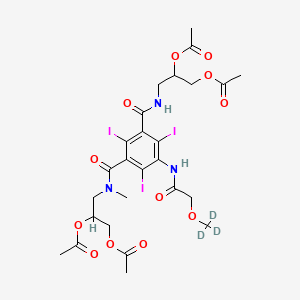
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI)” is a chemical compound with the empirical formula C5H11NO2 . It is also known as 3-(Dimethylamino)propionic acid .
Molecular Structure Analysis
The molecular weight of this compound is 117.15 . The InChI key, which is a unique identifier for chemical substances, is JMOXSQYGVIXBBZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a boiling point of 140-142/0.15 Torr and a melting point of 143-144 °C . It has a density of 1.2±0.1 g/cm3 . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI), plays a pivotal role in the synthesis of various functional materials. For instance, it has been used in the creation of hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids. These substances, derived from hydroxylamine (dimethyl amino ethanol, triethanolamine) and 1,3-propane sultone, exhibit potential for synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) combinations, broadening the scope of their applications in different fields of chemistry and materials science (Guozhang Zhu et al., 2007).
Chemical Transformations and Derivatives
Another notable application involves the indirect ortho functionalization of substituted toluenes, showcasing the versatility of propanoic acid derivatives in organic synthesis. This process involves tuning the acidity of reaction conditions to develop highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the generation of 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. Such chemical transformations underscore the compound's significance in facilitating complex organic reactions and synthesizing valuable chemical entities (Gui-Xin Cai et al., 2007).
Polymer Science and Material Chemistry
In polymer science, the synthesis and properties of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain have been explored, where 3-(dimethylamino)propanoic acid is synthesized and subsequently oxidized. This process leads to the development of materials with significant potential in chemical-free thermal laser imaging applications due to their unique thermal behaviors and thermo-induced solubility change, demonstrating the broad applicability of this compound in advanced material design (Li An et al., 2015).
Advanced Functional Materials
Furthermore, the preparation and characterization of high-performance anion exchange membranes for acid recovery highlight the utility of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) in environmental applications. These membranes, functionalized with 3-(dimethylamino)-2,2-dimethyl-1-propanol (DMADMP), exhibit excellent thermal, chemical, and mechanical stability, alongside superior acid recovery performance. This application signifies the compound's importance in developing technologies aimed at environmental sustainability (M. I. Khan et al., 2021).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) involves the conversion of a starting material to an intermediate, which is then further reacted to produce the final product. The key steps in the synthesis pathway include the protection of a functional group, followed by a nucleophilic substitution reaction and deprotection of the protected functional group.", "Starting Materials": [ "3-hydroxypropanoic acid", "dimethylamine", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "methylene chloride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the hydroxyl group of 3-hydroxypropanoic acid with DCC and DMAP in methylene chloride to form the corresponding ester", "Addition of dimethylamine to the ester in diethyl ether, followed by the addition of sodium bicarbonate to neutralize the reaction mixture", "Isolation of the intermediate by extraction with methylene chloride and drying over sodium sulfate", "Deprotection of the protected hydroxyl group with sodium bicarbonate in water, followed by extraction with methylene chloride", "Purification of the product by column chromatography on silica gel using methylene chloride as the eluent" ] } | |
Número CAS |
140372-10-7 |
Nombre del producto |
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) |
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.147 |
Nombre IUPAC |
(2S)-3-(dimethylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
YHSIOCMDGDQDQA-BYPYZUCNSA-N |
SMILES |
CN(C)CC(C(=O)O)O |
Sinónimos |
Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)
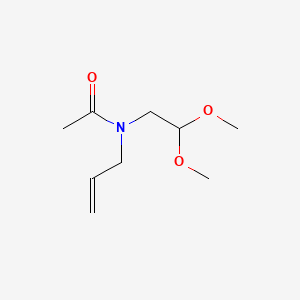
![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
